3-Bromo-tyrosine,(mono)trifluoroacetatesalt
Overview
Description
3-Bromo-tyrosine,(mono)trifluoroacetatesalt is a chemical compound with the molecular formula C9H10BrNO3 • CF3COOH and a molecular weight of 374.1 . It is a product of protein oxidation and is often found after the activation of eosinophils during allergic responses . This compound has been used as a marker of eosinophil peroxidase-induced protein oxidation in both in vitro and in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-tyrosine,(mono)trifluoroacetatesalt typically involves the bromination of tyrosine. The reaction conditions often include the use of bromine or a bromine-containing reagent in an aqueous or organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination of the tyrosine molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-tyrosine,(mono)trifluoroacetatesalt undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form various oxidized products.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Substitution: Nucleophilic reagents can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted tyrosine derivatives .
Scientific Research Applications
3-Bromo-tyrosine,(mono)trifluoroacetatesalt has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-tyrosine,(mono)trifluoroacetatesalt involves its role as a marker of protein oxidation. It is produced during the activation of eosinophils, which release eosinophil peroxidase. This enzyme catalyzes the bromination of tyrosine residues in proteins, leading to the formation of 3-Bromo-tyrosine. This process is part of the body’s immune response to allergens and pathogens .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-tyrosine: Another halogenated tyrosine derivative used as a marker for protein oxidation.
3-Iodo-tyrosine: Similar to 3-Bromo-tyrosine but with iodine instead of bromine.
5-Bromo-tryptophan: A brominated derivative of tryptophan used in similar oxidative stress studies.
Uniqueness
3-Bromo-tyrosine,(mono)trifluoroacetatesalt is unique due to its specific role in marking eosinophil peroxidase-induced protein oxidation. Its presence at elevated levels in certain conditions, such as asthma, makes it a valuable marker for studying allergic responses and inflammation .
Biological Activity
3-Bromo-tyrosine (mono)trifluoroacetate salt is an important derivative of the amino acid tyrosine, notable for its role in biological systems, particularly in oxidative stress and inflammation. This compound is primarily recognized as a product of eosinophil activation, which is significant in various pathophysiological conditions, including asthma and other allergic responses. This article reviews the biological activity of 3-bromo-tyrosine, focusing on its formation, mechanisms of action, and implications in health and disease.
3-Bromo-tyrosine is generated through the bromination of tyrosine residues in proteins, primarily mediated by eosinophil peroxidase (EPO) during inflammatory responses. Eosinophils, upon activation, produce reactive oxygen species (ROS) and brominating agents that facilitate the conversion of tyrosine to its brominated form. This process serves as a "molecular fingerprint" for oxidative damage in tissues, particularly in conditions associated with eosinophilic inflammation .
Key Reactions
- Eosinophil Activation : Eosinophils release EPO and hydrogen peroxide (H2O2), which react with bromide ions to form hypobromous acid (HOBr), a potent brominating agent.
- Bromination Process : Tyrosine residues in proteins are susceptible to bromination by HOBr, leading to the formation of 3-bromo-tyrosine .
Biological Implications
The presence of 3-bromo-tyrosine has been linked to various biological activities:
- Inflammation and Immune Response : Elevated levels of 3-bromo-tyrosine are observed in conditions such as asthma, chronic rhinosinusitis, and other eosinophil-associated diseases. It serves as a biomarker for eosinophil activation and oxidative stress .
- Cancer Research : Studies indicate that altered levels of oxidatively modified tyrosines, including 3-bromo-tyrosine, may correlate with cancer progression. In colorectal cancer patients, the quantification of plasma levels of 3-bromo-tyrosine has provided insights into oxidative stress related to surgical interventions .
- Potential Therapeutic Applications : Understanding the role of 3-bromo-tyrosine in disease processes may lead to novel therapeutic strategies targeting eosinophil-mediated damage. Its quantification could aid in monitoring disease activity and treatment efficacy in inflammatory conditions .
Case Studies
Several studies have explored the implications of 3-bromo-tyrosine in clinical settings:
- Asthma Patients : A study demonstrated significantly higher levels of 3-bromo-tyrosine in bronchoalveolar lavage fluid from asthma patients compared to healthy controls, suggesting its role as a marker for eosinophilic inflammation .
- Colorectal Cancer : Research indicated that plasma concentrations of 3-bromo-tyrosine fluctuate based on surgical factors and patient-related features, highlighting its potential as a biomarker for oxidative stress during perioperative periods .
Data Tables
Study | Findings | Relevance |
---|---|---|
Eosinophil Activation | Increased levels of 3-bromo-tyrosine post-activation | Marker for oxidative damage |
Asthma Research | Elevated levels in bronchoalveolar lavage | Indicator of eosinophilic inflammation |
Colorectal Cancer | Correlation with surgical outcomes | Potential biomarker for cancer-related stress |
Properties
IUPAC Name |
(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3.C2HF3O2/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;3-2(4,5)1(6)7/h1-3,7,12H,4,11H2,(H,13,14);(H,6,7)/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTELCZMTUMDSGB-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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